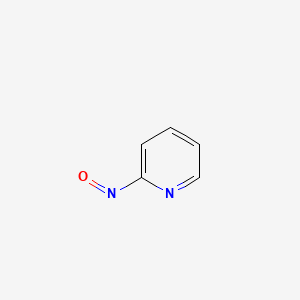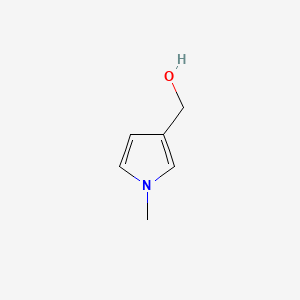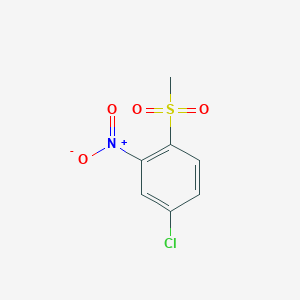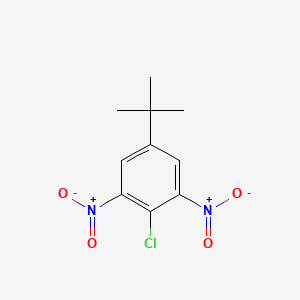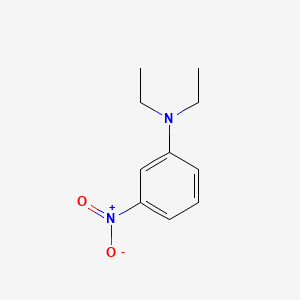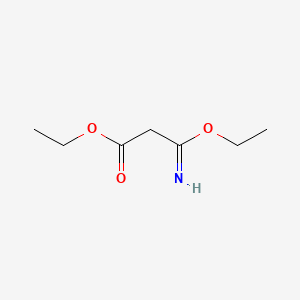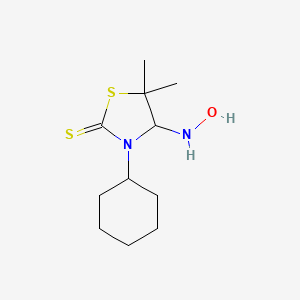
3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen. The structure of the compound suggests that it may have interesting chemical and biological properties, such as antimicrobial activities, which are often associated with thiazolidine derivatives .
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the formation of the thiazolidine ring by condensation reactions. For example, the synthesis of 5-[4-(1-methylcyclohexylmethoxy)benzyl]-2,4-thiazolidinedione, a related compound, was achieved by clarifying the structure of its metabolites and studying their pharmacological properties . Although the exact synthesis of 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms. The specific substituents on the ring, such as the hydroxyamino group and the cyclohexyl moiety, can significantly influence the chemical behavior and reactivity of the compound. The stereochemistry of the substituents, as seen in the synthesis of stereoselective hydroxylated cyclohexanecarboxylic acids , is also crucial for the biological activity of these molecules.
Chemical Reactions Analysis
Thiazolidine derivatives are known to undergo various chemical reactions, including cycloaddition. For instance, the cycloaddition of 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones to different dienophiles has been evaluated, showing complete site and regioselectivity . Additionally, the carbamoylation of hydroxyaminothiazolidine-2-thiones can lead to rearrangements, forming ureidothiazolidin-2-ones . These reactions highlight the reactivity of thiazolidine derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of polar functional groups, such as hydroxyamino, can affect the solubility and stability of the compound. The reactivity towards aldehydes, as demonstrated by the formation of substituted thiazolidine carboxylic acids from aminothiols and aldehydes , is an important chemical property that can lead to the formation of biologically active metabolites in vivo.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has shown that thiazolidine derivatives are pivotal in the regioselective synthesis of trisubstituted pyrazolo[3,4-d]thiazoles, highlighting their utility in creating complex heterocyclic structures (Gautam, Gautam, & Chaudhary, 2014). These compounds have potential applications in pharmaceuticals and agrochemicals due to their diverse biological activities.
Catalysts and Intermediates in Organic Synthesis
Thiazolidine compounds are utilized as intermediates in the construction of fused and spiro nitrogen/sulfur-containing heterocycles, indicating their versatility in organic synthesis (Attanasi et al., 2008). This demonstrates the compound's potential role in the synthesis of complex molecules with specific functions.
Structural and Conformational Studies
Studies on thiazolidine derivatives have also contributed to understanding molecular structures and conformations, as seen in the X-ray crystallographic determinations and comparison with nuclear magnetic resonance data (Nuzzo et al., 1984). This information is critical for designing molecules with desired physical and chemical properties.
Development of Analytical Reagents
Thiazolidine derivatives have been used in the development of specific colorimetric reagents for the determination of metal ions in solutions, showing their applicability in analytical chemistry (Stiff, 1972). This application can be vital in environmental monitoring and quality control in various industries.
Eigenschaften
IUPAC Name |
3-cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS2/c1-11(2)9(12-14)13(10(15)16-11)8-6-4-3-5-7-8/h8-9,12,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARVXSTVXUJOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=S)S1)C2CCCCC2)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

